2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-phenylimidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3OS/c18-13-8-6-12(7-9-13)15-10-20-17(23-11-16(19)22)21(15)14-4-2-1-3-5-14/h1-10H,11H2,(H2,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSAGBNCNSUKED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors. This suggests that the compound may interact with a variety of targets, potentially contributing to its biological activity.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes. The compound may bind to its targets, altering their function and leading to downstream effects.
Biochemical Pathways
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound may affect multiple biochemical pathways.
Result of Action
Similar compounds have been found to exhibit promising antimicrobial activity and were found to be active against certain cancer cell lines. This suggests that the compound may have similar effects.
Biological Activity
2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Common Name: this compound
- CAS Number: 1207006-59-4
- Molecular Formula: CHBrNOS
- Molecular Weight: 388.3 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general steps include:
- Formation of the Imidazole Ring: Reacting 4-bromobenzaldehyde with benzylamine and glyoxal under acidic conditions.
- Thioether Formation: The imidazole derivative is reacted with thiourea to introduce the thioether linkage.
- Acetamide Introduction: The thioether intermediate is then reacted with bromoacetyl bromide and amine derivatives to yield the final product.
Antimicrobial Activity
Research indicates that compounds incorporating thiazole and imidazole rings exhibit promising antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves inhibition of bacterial lipid biosynthesis and interference with cell wall synthesis .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). In vitro assays have revealed that certain derivatives exhibit cytotoxic effects, with IC values indicating effective concentrations for inhibiting cell growth . The presence of electron-withdrawing groups in the structure enhances the anticancer activity by facilitating interactions with specific molecular targets involved in cell proliferation.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The imidazole and thiazole moieties can bind to metal ions and active sites on enzymes, inhibiting their function.
- DNA Interaction: The compound may also interact with DNA, potentially leading to apoptosis in cancer cells.
- Antimicrobial Mechanism: The compound disrupts microbial cell wall integrity and inhibits essential metabolic pathways .
Case Studies and Research Findings
Comparison with Similar Compounds
N-(Benzofuran-5-yl)-2-((4-(4-Bromophenyl)-1H-Imidazol-2-yl)Thio)Acetamide (Compound 21)
2-((5-Methylbenzimidazol-2-yl)Thio)-N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)Acetamide (4d)
- Structure : Substitutes imidazole with benzimidazole and adds a thiadiazole ring.
- Properties : Melting point 190–194°C; IR bands at 1678 cm⁻¹ (C=O) and 1624 cm⁻¹ (C=N) .
- Activity : Thiadiazole derivatives often exhibit antimicrobial or anti-inflammatory activity, differing from the anticonvulsant focus of the target compound.
Heterocyclic Variants with Thioacetamide Linkers
2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio]-N-(4-Bromophenyl)Acetamide
N-(4-Bromophenyl)-2-((5-Methyl-5H-[1,2,4]Triazino[5,6-b]Indol-3-yl)Thio)Acetamide (26)
- Structure: Triazinoindole core with a 4-bromophenyl acetamide.
- Synthesis: Reacts triazinoindole-thioacetic acid with 4-bromoaniline (95% purity) .
Substituent Modifications
2-((5-(4-Bromophenyl)-1-(2-Methoxyethyl)-1H-Imidazol-2-yl)Thio)-N-(Thiazol-2-yl)Acetamide
2-((5-(4-Bromophenyl)-1-(4-Fluorophenyl)-1H-Imidazol-2-yl)Thio)-N-(Thiazol-2-yl)Acetamide
- Structure : 4-Fluorophenyl substituent at position 1.
- Properties : Molecular formula C₂₀H₁₄BrFN₄OS₂; molecular weight 489.4 .
Key Findings and Implications
Structural Flexibility : Modifications to the imidazole core (e.g., benzofuran in Compound 21 or thiadiazole in Compound 4d ) alter bioactivity profiles, highlighting the importance of scaffold selection.
Substituent Effects : Bromophenyl groups enhance lipophilicity and binding to hydrophobic targets, while fluorine or methoxy groups improve electronic interactions .
Synthetic Accessibility : High-yield routes (e.g., 96% for Compound 21 ) suggest feasibility for scaling imidazole-thioacetamide derivatives.
Q & A
Basic: What synthetic methodologies are optimal for preparing 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling a thiol-containing imidazole intermediate (e.g., 5-(4-bromophenyl)-1-phenyl-1H-imidazole-2-thiol) with 2-chloroacetamide derivatives. Key steps include:
- Base selection: Potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or acetone facilitates nucleophilic substitution .
- Solvent optimization: Acetone or DMF under reflux (60–80°C) for 4–8 hours improves yield compared to lower-boiling solvents .
- Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures purity. Validate via melting point analysis and elemental composition matching (e.g., ±0.3% deviation for C, H, N) .
Basic: Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?
Answer:
A multi-technique approach is critical:
- ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–8.1 ppm for bromophenyl and phenyl groups) and the acetamide methylene (δ ~4.2 ppm). Compare with analogous imidazole-thioacetamide derivatives .
- IR spectroscopy: Confirm S-H bond absence (post-reaction) and presence of amide C=O (~1650–1680 cm⁻¹) .
- Elemental analysis: Discrepancies >0.5% indicate impurities; recalibrate synthesis or purification steps .
Advanced: How can computational docking studies elucidate this compound’s potential biological interactions?
Answer:
Molecular docking using software like AutoDock Vina or Schrödinger Suite can predict binding modes:
- Target selection: Prioritize enzymes with known imidazole-thioacetamide interactions (e.g., cyclooxygenase COX-1/2) .
- Docking parameters: Use crystal structures (PDB) of target proteins. For example, align the bromophenyl group in hydrophobic pockets and the acetamide moiety near catalytic residues .
- Validation: Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .
Advanced: How should researchers address contradictions in NMR or mass spectrometry data between synthetic batches?
Answer:
Contradictions often arise from:
- Solvent impurities: Use deuterated solvents (e.g., DMSO-d₆) and ensure complete solvent removal before analysis .
- Tautomeric forms: Imidazole rings may exhibit tautomerism, altering proton environments. Use 2D NMR (COSY, HSQC) to resolve ambiguities .
- Isomeric byproducts: LC-MS/MS can detect trace isomers. Adjust reaction stoichiometry (e.g., 1.1:1 molar ratio of thiol to chloroacetamide) to minimize side products .
Basic: What in vitro assays are recommended for initial evaluation of this compound’s bioactivity?
Answer:
Prioritize assays aligned with imidazole-thioacetamide pharmacology:
- Antimicrobial screening: Use broth microdilution (MIC against Gram-positive/negative bacteria; 24–48 hr incubation) .
- Enzyme inhibition: Test COX-1/2 inhibition via colorimetric assays (e.g., prostaglandin G2 peroxidase activity) at 10–100 µM concentrations .
- Cytotoxicity: MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Answer:
Focus on systematic structural variations:
- Substituent modifications: Replace bromophenyl with fluorophenyl or methoxyphenyl to assess electronic effects. Use Suzuki-Miyaura coupling for aryl diversification .
- Linker optimization: Replace thioacetamide with sulfoxide or sulfone groups to evaluate steric/electronic impacts .
- Data analysis: Correlate IC₅₀ values (from assays) with Hammett σ values or logP to quantify substituent contributions .
Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Answer:
- Catalyst efficiency: Transition from homogeneous (e.g., K₂CO₃) to heterogeneous catalysts (e.g., Amberlyst A21) for easier separation .
- Solvent recycling: Implement distillation for DMF/acetone recovery to reduce costs .
- Process analytical technology (PAT): Use in-line FTIR or Raman spectroscopy to monitor reaction progression and intermediates .
Basic: How to troubleshoot low yields during the final coupling step?
Answer:
Common fixes include:
- Moisture control: Ensure anhydrous conditions using molecular sieves or nitrogen atmosphere .
- Stoichiometry adjustments: Increase chloroacetamide equivalents to 1.2–1.5x to drive the reaction .
- Alternative bases: Test stronger bases like DBU in THF if K₂CO₃ underperforms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
